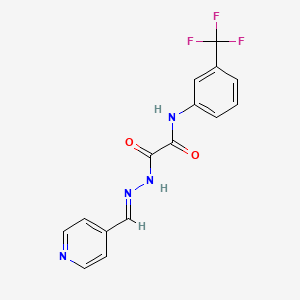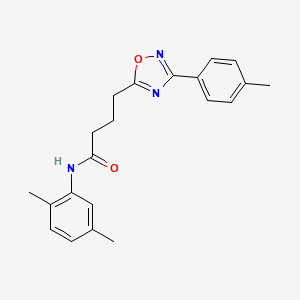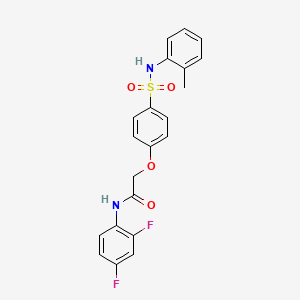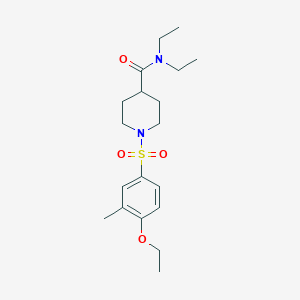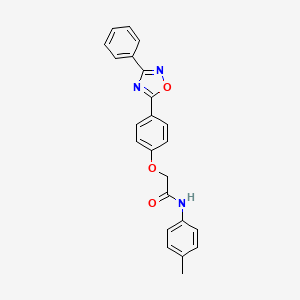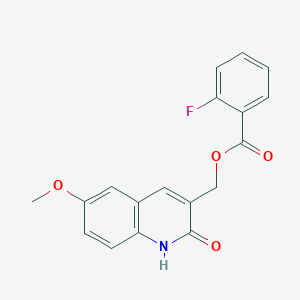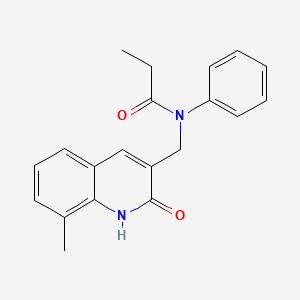
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields, particularly in medicinal chemistry. This compound is also known as BQU57 and belongs to the family of quinoline-based compounds.
Mécanisme D'action
The mechanism of action of BQU57 involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. The compound has been found to inhibit the activity of topoisomerase IIα and DNA polymerase, which are crucial for the replication and proliferation of cancer cells. BQU57 has also been found to inhibit the activity of RNA polymerase, which is essential for the replication of viruses.
Biochemical and Physiological Effects:
BQU57 has been found to have various biochemical and physiological effects on cells and tissues. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. BQU57 has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BQU57 in lab experiments is its high potency and specificity towards cancer cells and pathogens. The compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of using BQU57 is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions that can be explored in the field of BQU57 research. One of the potential areas of research is the development of new derivatives of BQU57 that can have improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of BQU57 with other drugs and compounds, which can enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential use of BQU57 in the treatment of other diseases, such as autoimmune and neurodegenerative diseases.
In conclusion, BQU57 is a promising compound that has shown potential in the treatment of various diseases. Its high potency and specificity towards cancer cells and pathogens make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of medicine.
Méthodes De Synthèse
The synthesis of BQU57 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with p-tolyl isocyanate to produce the intermediate compound, which is then reacted with 2-bromo-N-(tert-butoxycarbonyl)benzamide to form the final product. The yield of this synthesis method is reported to be around 40%.
Applications De Recherche Scientifique
BQU57 has been extensively studied for its potential use in the treatment of various diseases, including cancer and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various strains of bacteria and viruses.
Propriétés
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-7-10-20(11-8-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-13-17(2)9-12-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZSFXKFIIFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
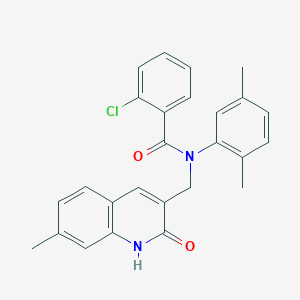

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
